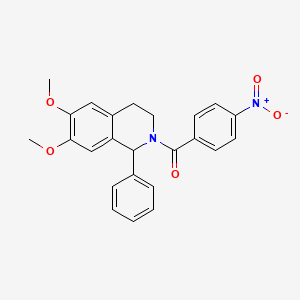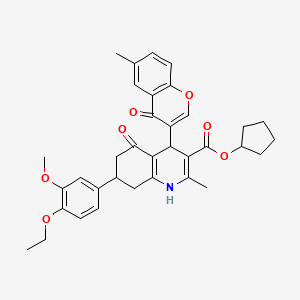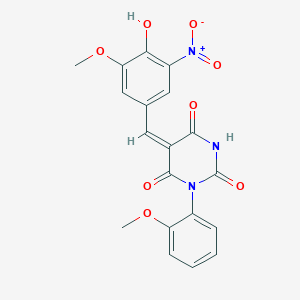![molecular formula C26H20N2O6 B14947214 methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)
methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes benzoyloxy, methoxyphenyl, and cyano groups
Vorbereitungsmethoden
The synthesis of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoyloxy and methoxyphenyl intermediates, followed by their coupling with a cyano group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers investigate its potential therapeutic properties and its mechanism of action in biological systems.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE can be compared with similar compounds that have benzoyloxy, methoxyphenyl, or cyano groups. Some similar compounds include:
- 2-{(E)-[(4-{(2E)-2-[2-(BENZOYLOXY)-5-BROMOBENZYLIDENE]HYDRAZINO}-4-OXOBUTANOYL)HYDRAZONO]METHYL}-4-BROMOPHENYL BENZOATE
- 2-(BENZOYLOXY)ETHYL BENZOATE
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H20N2O6 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C26H20N2O6/c1-32-23-15-17(12-13-22(23)34-25(30)18-8-4-3-5-9-18)14-19(16-27)24(29)28-21-11-7-6-10-20(21)26(31)33-2/h3-15H,1-2H3,(H,28,29)/b19-14+ |
InChI-Schlüssel |
ZBQZEPGDUNVYTN-XMHGGMMESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide](/img/structure/B14947154.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14947164.png)
![1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947168.png)
![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate](/img/structure/B14947181.png)

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)

